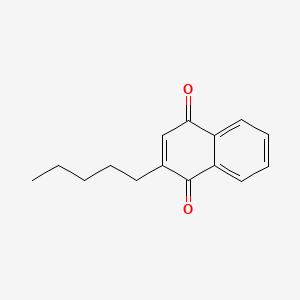

2-Pentylnaphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41245-43-6 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-pentylnaphthalene-1,4-dione |

InChI |

InChI=1S/C15H16O2/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15(11)17/h5-6,8-10H,2-4,7H2,1H3 |

InChI Key |

LTOSATVZTDLFKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentylnaphthalene 1,4 Dione and Analogues

Strategic Approaches to 1,4-Naphthoquinone (B94277) Synthesis

The construction of the fundamental 1,4-naphthoquinone scaffold can be achieved through several strategic approaches. These methods either build upon a pre-existing naphthalene (B1677914) core or construct the bicyclic quinone system through ring-forming reactions.

One of the most direct routes to 1,4-naphthoquinone involves the oxidation of naphthalene. The industrial-scale synthesis employs the aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org In a laboratory setting, chromium trioxide can be used for the same transformation. wikipedia.org

More complex, substituted naphthoquinones can be prepared through multi-step sequences that functionalize the naphthalene ring prior to oxidation. For instance, a four-step process can convert naphthalene into 2,5,8-tribromonaphthalene-1,4-dione through a sequence of bromination, silver-promoted solvolysis, dehydrobromination, and subsequent oxidation with pyridinium (B92312) chlorochromate (PCC). umich.edu Another regioselective strategy, known as the "naphthol route," allows for the synthesis of polysubstituted 2-methyl-1,4-naphthoquinone derivatives starting from either an α-tetralone or a propiophenone. researchgate.net This approach provides a controlled method for accessing specifically substituted naphthoquinone cores. researchgate.net

Cycloaddition reactions offer a powerful tool for building the quinone ring system. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method where 1,4-naphthoquinones act as active dienophiles to react with various heterodienes, yielding diverse polycyclic systems. nih.gov A notable green chemistry approach involves a one-pot synthesis where para-quinones are generated in situ through laccase-mediated oxidation of hydroquinones in an aqueous medium. rsc.org These quinones then undergo a Diels-Alder reaction with dienes, followed by further oxidation, to produce 1,4-naphthoquinones in good yields, avoiding the need for organic solvents or hazardous metal reagents. rsc.org

Other cycloaddition strategies have also been employed. The 1,3-dipolar cycloaddition of 1,4-naphthoquinone with azomethine ylides can produce biologically active isoindolines with excellent yield. researchgate.net Similarly, reactions with 2-azido-1,4-naphthoquinone can yield triazole-containing naphthoquinones. researchgate.net Furthermore, [2+2]-photocycloaddition reactions between 1,4-naphthoquinone and various alkenes have been investigated under both batch and continuous-flow conditions to furnish corresponding photoadducts. mdpi.comjcu.edu.au

| Reaction Type | Reactants | Key Conditions | Product Type | Reference |

| Diels-Alder | in situ generated p-quinone + diene | Laccase catalyst, aqueous medium | 1,4-Naphthoquinone | rsc.org |

| 1,3-Dipolar Cycloaddition | 1,4-Naphthoquinone + azomethine ylide | Phosphoric acid catalyst | Isoindoline-fused Naphthoquinone | researchgate.net |

| [2+2] Photocycloaddition | 1,4-Naphthoquinone + alkene | UVB light, acetone (B3395972) sensitization | Cyclobutane-fused Naphthoquinone | mdpi.comjcu.edu.au |

Synthesis of Alkyl-Substituted Naphthoquinones

To synthesize specific analogues such as 2-pentylnaphthalene-1,4-dione, methods for introducing alkyl substituents onto the naphthoquinone scaffold are essential. This is typically achieved through direct alkylation of the quinone ring or by introducing a functionalized side-chain that includes an alkyl group.

Direct alkylation often proceeds through radical-based mechanisms. The addition of carbon-centered radicals, generated via methods like decarboxylation or hydrogen abstraction, has garnered significant synthetic interest. researchgate.net A classic approach is the radical alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) at the 3-position using a diacyl peroxide. nih.gov A more contemporary and higher-yielding alternative is a proline-catalyzed three-component reductive alkylation involving aldehydes and 2-hydroxy-1,4-naphthoquinone. nih.gov The Kochi-Anderson radical decarboxylation procedure is another effective method for attaching a hydrocarbon chain to the 1,4-naphthoquinone core. nih.gov

Alternatively, alkyl groups can be introduced via nucleophilic substitution on a pre-functionalized naphthoquinone. The reaction of 2,3-dichloro-1,4-naphthoquinone with organometallic reagents, such as those based on aluminum, zinc, zirconium, or tin, yields 2-alkyl-3-chloro-1,4-naphthoquinones. rsc.org Modern advancements include visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones, which proceeds under mild, redox-neutral conditions. rsc.org

| Alkylation Method | Substrate | Reagent(s) | Key Conditions | Product | Reference |

| Radical Alkylation | 2-Hydroxy-1,4-naphthoquinone | Diacyl peroxide | Thermal decomposition | 3-Alkyl-2-hydroxy-1,4-naphthoquinone | nih.gov |

| Reductive Alkylation | 2-Hydroxy-1,4-naphthoquinone | Aldehyde | Proline catalyst | 3-Alkyl-2-hydroxy-1,4-naphthoquinone | nih.gov |

| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Organo-aluminium/zinc reagent | - | 2-Alkyl-3-chloro-1,4-naphthoquinone | rsc.org |

| C-H Alkylation | 2-Amino-1,4-naphthoquinone | Cyclobutanone oxime ester | Visible light, room temp. | 3-Alkyl-2-amino-1,4-naphthoquinone | rsc.org |

The Mannich reaction is a powerful and widely applied method for introducing aminomethyl side-chains, which can be further modified, onto the naphthoquinone skeleton. researchgate.net This one-pot, three-component reaction typically involves 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and a primary or secondary amine. jst.go.jpmdpi.com The reaction results in the formation of a C-C bond at the C-3 position of lawsone, yielding 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. researchgate.netresearchgate.net

This methodology is particularly valuable in medicinal chemistry for creating libraries of analogues with diverse side chains, as a wide variety of amines and aldehydes can be utilized. jst.go.jpmdpi.com The introduction of these Mannich bases can significantly alter the properties of the parent molecule. researchgate.net The synthesis of these compounds is often straightforward and can be performed under relatively mild conditions, such as mechanical stirring at room temperature. redalyc.org

Green Chemistry Principles in Naphthoquinone Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally sustainable practices. researchgate.net The synthesis of naphthoquinones has benefited significantly from the application of green chemistry principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Key green strategies include:

Use of Biocatalysts and Aqueous Media : As previously mentioned, the enzyme laccase has been used to catalyze the synthesis of 1,4-naphthoquinones in water, eliminating the need for volatile organic solvents and hazardous metal oxidants. rsc.org

Solvent-Free and Water-Based Reactions : Many novel procedures have been developed under solvent-free conditions or using water as the reaction medium. researchgate.netnih.gov An efficient, one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and amines in refluxing water has been reported for the synthesis of fluorescent derivatives. researchgate.net These methods simplify operations and reduce environmental impact. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation offers a more sustainable energy source compared to conventional heating. nih.gov It can dramatically reduce reaction times, for instance, from hours to minutes. researchgate.net A metal-free, high-yielding hydrodehydroxylation strategy uses aqueous hydriodic acid (HI) in acetic acid (AcOH) under microwave irradiation to produce 1,4-naphthoquinones. rsc.org This approach is noted for its use of bio-friendly reagents and high chemo- and regioselectivity. rsc.org

These sustainable approaches provide cleaner and more efficient alternatives to conventional synthetic methods, aligning with the global need for more environmentally responsible chemical manufacturing. researchgate.netrsc.org

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reaction systems represent a green chemistry approach to the synthesis of naphthoquinone derivatives. By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and can lead to improved reaction rates and easier product isolation. One notable solvent-free method involves the use of silica (B1680970) gel as a solid support for the reaction between 1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone and various phenylamines. This approach has been shown to be an efficient way to produce phenylaminonaphthoquinone derivatives, which are structurally related to this compound. The use of an acidic solid support like silica gel can facilitate the reaction, providing a large surface area and potentially activating the substrates. While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively detailed, the successful synthesis of its amino- and phenylamino- analogues highlights the potential of this methodology. For instance, the reaction of 6-methoxy-1-tetralone (B92454) with DMF-DMA can be carried out under solvent-free conditions to produce an enaminone derivative, a key intermediate in the synthesis of more complex heterocyclic systems nih.gov.

Table 1: Examples of Solvent-Free Synthesis of Naphthoquinone Analogues

| Reactants | Catalyst/Support | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1,4-Naphthoquinone, Phenylamines | Silica Gel | Grinding/Heating | Phenylaminonaphthoquinone derivatives | Not Specified |

Ultrasound-Accelerated Synthetic Protocols

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. The phenomenon of acoustic cavitation, which generates localized high pressures and temperatures, is responsible for the observed rate enhancements nih.gov. This technique has been successfully applied to the synthesis of various naphthoquinone derivatives.

Ultrasound has been shown to promote the synthesis of 2-(phenylamino)-1,4-naphthoquinones from the reaction of 1,4-naphthoquinone and anilines in a clean, fast, and simple manner researchgate.net. For example, the synthesis of hydrazine (B178648) carboxamide analogues in a water-glycerol solvent system was significantly faster and produced higher yields under ultrasonic irradiation compared to conventional heating nih.gov. Another study demonstrated the ultrasound-assisted synthesis of 2-organoselanyl-naphthalenes, where the use of ultrasound drastically reduced the reaction time from 72 hours to just 50 minutes while also increasing the yield nih.gov. While the direct ultrasound-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of this green methodology to a wide range of analogous structures suggests its high potential for this specific compound.

Table 2: Ultrasound-Accelerated Synthesis of Naphthoquinone Analogues and Related Compounds

| Reactants | Solvent | Conditions | Product | Time | Yield (%) |

|---|---|---|---|---|---|

| N-[4-fluorophenyl]hydrazinecarboxamide, 1H-Indole-2,3-dione | Water-Glycerol (6:4) | Sonication | N-(4-fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide | 5-20 min | 94% |

| Alkynol 2a, Diphenyl diselenide 1a | Ethanol (B145695) | Ultrasound (60% amplitude) | 2-organoselanyl-naphthalene 3a | 50 min | 84% |

Flow Chemistry Approaches for Naphthoquinone Derivatization

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability tandfonline.comresearchgate.netnih.gov. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology has been effectively utilized for the derivatization of naphthoquinones.

A notable application of flow chemistry is the synthesis of 2-(3-indolyl)-1,4-naphthoquinones. A study reported a continuous-flow process that was more efficient than the corresponding batch synthesis, achieving good to excellent yields in short reaction times tandfonline.com. The flow system, which can be easily assembled from commercially available components, allows for the safe use of low-boiling-point solvents and facilitates straightforward scaling up of the reaction tandfonline.com.

Continuous-Flow Photoacylation Techniques

Photoacylation is a powerful method for introducing acyl groups onto a molecular scaffold, and its combination with continuous-flow technology has proven to be highly effective for the synthesis of acylated naphthoquinone derivatives. In a typical continuous-flow photoacylation setup, a solution of 1,4-naphthoquinone and an aldehyde is pumped through a photoreactor and irradiated with a suitable light source, such as UVB light.

Research has demonstrated the successful photoacylation of 1,4-naphthoquinone with various aldehydes under continuous-flow conditions, yielding acylated 1,4-naphthohydroquinones in acceptable to excellent yields (30–90%) with residence times as short as 70 minutes mdpi.comjcu.edu.au. This process can be coupled in-line with an oxidation step to directly produce the corresponding acylated 1,4-naphthoquinones mdpi.comresearchgate.net. The use of acetone as a triplet photosensitizer and solvent is advantageous as it keeps all reactants in solution and is easily removed after the reaction mdpi.comjcu.edu.au. This tandem photoacylation–oxidation approach in a continuous-flow system represents a highly efficient and scalable method for the synthesis of compounds structurally similar to this compound.

Table 3: Continuous-Flow Photoacylation of 1,4-Naphthoquinone

| Aldehyde | Residence Time (min) | Product | Yield (%) |

|---|---|---|---|

| Butyraldehyde | 70 | 2-Butyryl-1,4-naphthohydroquinone | 90% |

Derivatization and Molecular Hybridization Strategies

The derivatization of the naphthoquinone scaffold is a key strategy for modulating its chemical and biological properties. By introducing different functional groups and molecular fragments, researchers can fine-tune the characteristics of the parent molecule. Molecular hybridization, which involves combining the naphthoquinone core with other pharmacologically active moieties, is a particularly promising approach for the development of new therapeutic agents.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the naphthoquinone framework can lead to compounds with novel structures and enhanced biological activities. A variety of synthetic methods have been developed to achieve this. For instance, an efficient route to naphthoquinone-fused pyrrole (B145914) derivatives has been reported, involving the intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium (B1175870) acetate, with yields of up to 93% rsc.orgrsc.org. Imidazopyridinedione derivatives have also been synthesized through the coupling of 2-bromonaphthalene-1,4-dione (B50910) with 2-aminopyridine (B139424) rsc.orgdocumentsdelivered.com.

Another strategy involves the Michael-like addition of a suitable precursor followed by intramolecular C-C coupling to generate carbazole-6,11-dione derivatives researchgate.net. These synthetic methodologies provide access to a diverse range of heterocyclic naphthoquinone derivatives, opening up avenues for the exploration of their potential applications.

Table 4: Synthesis of Naphthoquinone-Fused Heterocycles

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-(Arylethynyl)naphthalene-1,4-dione derivatives | NH4OAc, MeOH | Naphthoquinone-fused pyrrole derivatives | Up to 93% |

| 2-Bromonaphthalene-1,4-dione | 2-Amino pyridine, AcOH | Imidazopyridinedione derivatives | High yields |

Conjugation with Amino Acid Scaffolds

The conjugation of naphthoquinones with amino acids is a widely explored strategy to enhance their bioavailability and target specificity. Amino acids can be linked to the naphthoquinone core through various chemical reactions, most commonly via Michael addition or nucleophilic substitution.

Microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of naphthoquinone-amino acid conjugates, providing yields in the range of 79–91% mdpi.comnih.gov. The reaction conditions, such as stoichiometry and pH, are crucial for achieving high yields, as the deprotonation of the amino acid is a necessary step mdpi.com. The synthesis of 2-amino acid-3-chloro-1,4-naphthoquinones has been optimized to proceed under mild conditions with good yields and simple procedures researchgate.net. These amino acid-naphthoquinone hybrids represent a promising class of molecules with potential therapeutic applications.

Table 5: Synthesis of Naphthoquinone-Amino Acid Conjugates

| Naphthoquinone Derivative | Amino Acid | Method | Yield (%) |

|---|---|---|---|

| 1,4-Naphthoquinone | Various Amino Acids | Microwave-assisted Michael addition | 79-91% |

| 2,3-Dichloronaphthoquinone | Various Amino Acids | Microwave-assisted substitution | 78-91% |

Halogenation and Substituted Aryl/Alkyl Group Incorporation

The strategic introduction of halogens, as well as substituted aryl and alkyl moieties, onto the naphthalene-1,4-dione scaffold represents a pivotal step in the synthesis of this compound and a diverse array of its analogues. Halogenated naphthoquinones, in particular, serve as versatile intermediates, enabling the subsequent incorporation of various functional groups through nucleophilic substitution reactions. This approach facilitates the systematic modification of the core structure to explore structure-activity relationships.

Halogenation of the naphthalene-1,4-dione ring, typically at the 2- and 3-positions, creates highly reactive sites amenable to functionalization. Commercially available compounds like 2,3-dichloro- and 2,3-dibromo-1,4-naphthoquinone (B88232) are common starting materials for this purpose acs.orgnih.govespublisher.com. The reaction of these di-halogenated precursors with primary amines, for instance, often leads to monosubstituted aminonaphthoquinones espublisher.com. This reactivity is fundamental for introducing a wide range of substituted alkyl and aryl groups.

The incorporation of substituted aryl groups is frequently achieved by reacting halogenated naphthoquinones with aniline (B41778) derivatives. For example, treating 2,3-dichloro-1,4-naphthoquinone or 2,3-dibromo-1,4-naphthoquinone with various anilines in refluxing ethanol yields a series of anilino-1,4-naphthoquinones acs.orgnih.gov. This method allows for the introduction of a phenyl ring with diverse substituents onto the naphthoquinone core.

Similarly, the incorporation of alkyl groups can be achieved through nucleophilic substitution of a halogen atom. The reaction of 2-bromo- or 2-chloro-naphthalene-1,4-dione with different amines provides a direct route to analogues with varied alkylamino side chains nih.gov. For instance, the synthesis of a library of analogues based on the 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione scaffold was accomplished using this substitution methodology nih.gov. These reactions are typically carried out in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) to facilitate the reaction nih.gov.

The following tables summarize representative reactions involving halogenated naphthoquinones for the incorporation of substituted aryl and alkyl groups.

Table 1: Synthesis of Aryl-Substituted Naphthoquinone Analogues

This table details the synthesis of various anilino-1,4-naphthoquinones from halogenated precursors.

| Starting Material | Reagent (Aniline Derivative) | Product | Yield (%) | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | Aniline | 2-(Phenylamino)-3-chloro-1,4-naphthoquinone | 24-81 | acs.orgnih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)-3-chloro-1,4-naphthoquinone | 24-81 | acs.orgnih.gov |

| 2,3-Dibromo-1,4-naphthoquinone | Aniline | 2-(Phenylamino)-3-bromo-1,4-naphthoquinone | 24-81 | acs.orgnih.gov |

Table 2: Synthesis of Alkyl-Substituted Naphthoquinone Analogues via Halogenated Intermediates

This table presents examples of incorporating alkylamino groups onto the naphthoquinone scaffold.

| Starting Material | Reagent (Amine) | Base | Product | Yield (%) | Reference |

| 2-Bromonaphthalene-1,4-dione | N-(2-aminoethyl)morpholine | Et₃N or K₂CO₃ | 2-((2-Morpholinoethyl)amino)-3-bromo-1,4-naphthoquinone | Not specified | nih.gov |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | Not specified | 2-((Pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione | 36.8 | espublisher.com |

| Naphthalene-1,4-dione | N-(2-aminoethyl)piperidine | Et₃N or K₂CO₃ | 2-((2-(Piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | 25-80 | nih.gov |

In some cases, unexpected products can form. For instance, the reaction between 2,3-dibromonaphthalene-1,4-dione and (pyridine-2-yl)methanamine can concomitantly yield 2-amino-3-bromonaphthalene-1,4-dione (B11864519), highlighting the complex reactivity of these systems espublisher.com. The choice of solvent can also influence the product outcome; using chloroform (B151607) as the solvent in the aforementioned reaction was found to favor the formation of only the 2-amino-3-bromonaphthalene-1,4-dione product espublisher.com. These methodologies underscore the importance of halogenated intermediates in creating a broad spectrum of this compound analogues with diverse aryl and alkyl substitutions.

Chemical Reactivity and Mechanistic Investigations of 2 Pentylnaphthalene 1,4 Dione

Redox Chemistry of Naphthoquinones

Naphthoquinones are redox-active compounds, a property central to their biological and chemical functions. researchgate.net They can undergo reversible reduction and oxidation reactions, often involving the transfer of one or two electrons in a process known as redox cycling. nih.gov This capacity allows them to participate in a variety of electron transfer processes.

The quinone moiety of 2-Pentylnaphthalene-1,4-dione can be reduced via two primary pathways.

One-Electron Reduction : The addition of a single electron to the naphthoquinone molecule (NQ) results in the formation of a highly reactive semiquinone radical anion (NQ•⁻). nih.gov This process is a key initial step in redox cycling.

Two-Electron Reduction : The addition of two electrons and two protons converts the quinone to the corresponding hydroquinone (B1673460) (NQH₂). This can occur in a single step or sequentially, with the semiquinone radical as an intermediate. The hydroquinone form is often more stable and less reactive than the semiquinone.

Table 1: Standard Reduction Potentials of Selected Naphthoquinones

| Compound | E° (V) vs. NHE (pH 7) |

|---|---|

| 1,4-Naphthoquinone (B94277) | -0.06 |

| 2-Methyl-1,4-naphthoquinone (Menadione) | -0.20 |

Note: Data is representative of the class. The pentyl group, being electron-donating, is expected to make the reduction potential of this compound slightly more negative than that of the parent 1,4-naphthoquinone.

The one-electron reduction of this compound yields a semiquinone radical. nih.gov This species is stabilized by the delocalization of the unpaired electron across the aromatic ring system. The formation of the semiquinone can be achieved through chemical or enzymatic reduction. nih.govnih.gov

NQ + e⁻ → NQ•⁻ (Formation of semiquinone)

NQ•⁻ + O₂ → NQ + O₂•⁻ (Redox cycling and superoxide (B77818) formation)

The stability and reactivity of the semiquinone are influenced by the substituents on the naphthoquinone ring. The electron-donating pentyl group at the C2 position can influence the electron distribution and stability of the radical intermediate.

Nucleophilic Addition Mechanisms to the Quinoid Ring

The quinoid ring of this compound is electron-deficient due to the presence of two electron-withdrawing carbonyl groups. This makes the ring an electrophile and susceptible to nucleophilic attack. nih.gov The most common mechanism is a Michael-type or 1,4-conjugate addition, where the nucleophile adds to one of the olefinic carbons (C2 or C3) of the α,β-unsaturated carbonyl system. nih.gov This reaction initially forms an enolate intermediate, which then tautomerizes to the more stable hydroquinone adduct. Subsequent oxidation can regenerate a substituted quinone. nih.gov

A variety of soft nucleophiles can react with the naphthoquinone core.

Oxygen Nucleophiles : Alcohols and water can add to the quinone ring, typically under acidic conditions which activate the carbonyl group, to form alkoxy and hydroxy derivatives, respectively.

Nitrogen Nucleophiles : Primary and secondary amines readily react with 1,4-naphthoquinones to yield amino-substituted derivatives. nih.govespublisher.com These reactions are often facile and can proceed without catalysis.

Sulfur Nucleophiles : Thiols, such as cysteine and glutathione (B108866), are particularly reactive nucleophiles towards naphthoquinones. nih.govtmc.edu The reaction forms a stable carbon-sulfur bond, leading to the formation of thioether adducts. nih.gov This reaction is significant in biological contexts, as it can lead to the depletion of cellular thiols. researchgate.net

Table 2: Representative Nucleophilic Addition Reactions with 2-Alkyl-1,4-Naphthoquinones

| Nucleophile (Nu-H) | Reagent Example | Product Type |

|---|---|---|

| Oxygen (O-nucleophile) | Methanol (CH₃OH) | 3-Methoxy-2-pentylnaphthalene-1,4-dione |

| Nitrogen (N-nucleophile) | Propylamine (CH₃CH₂CH₂NH₂) | 3-(Propylamino)-2-pentylnaphthalene-1,4-dione |

Note: Products shown are the oxidized quinone forms following initial addition and subsequent oxidation.

For an unsymmetrically substituted naphthoquinone like this compound, the question of regioselectivity arises: does the nucleophile add to the C3 position or another available position on the ring?

In the case of 2-alkyl-1,4-quinones, nucleophilic addition is strongly directed to the C3 position. researchgate.net This preference is governed by two main factors:

Electronic Effects : The alkyl group at C2 is electron-donating, which slightly reduces the electrophilicity of the adjacent C2 carbon. Consequently, the unsubstituted C3 carbon is the more electron-poor and thus the preferred site for nucleophilic attack.

Steric Effects : The pentyl group provides steric hindrance at the C2 position, making the approach of a nucleophile to the C3 position less hindered and kinetically favored.

Therefore, the conjugate addition of nucleophiles to this compound occurs with high regioselectivity to afford 3-substituted-2-pentylnaphthalene-1,4-dione derivatives. researchgate.net

Electrophilic Substitution Patterns

In contrast to its high reactivity towards nucleophiles, the quinoid ring of this compound is strongly deactivated towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation). The two carbonyl groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring system. This deactivation makes the ring much less nucleophilic than naphthalene (B1677914) or its alkyl-substituted derivatives.

While substitution reactions on the benzenoid ring are theoretically possible, they would require harsh reaction conditions. Under such conditions, the quinone moiety itself is often susceptible to degradation or polymerization. Consequently, electrophilic substitution is not a synthetically useful or commonly observed reaction pathway for this compound and related 1,4-naphthoquinones. Synthetic strategies to prepare substituted naphthoquinones typically involve building the ring system from already substituted precursors rather than by direct electrophilic substitution on the pre-formed quinone.

Photochemical Reaction Mechanisms of this compound

The photochemistry of quinones, including this compound, is a field of significant study due to their diverse reactivity upon absorption of light. These reactions are initiated by the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely governed by the properties of this triplet state.

Triplet State Reactivity and Intermediates

Upon absorption of light, this compound is promoted to an electronically excited singlet state. Through a process known as intersystem crossing (ISC), it can efficiently populate the lowest triplet state (T₁). The triplet states of naphthalene derivatives have been shown to be paramount in a multitude of biological and technological processes nih.govrsc.org. These triplet states are often depicted as diradicals and are the key reactive intermediates in many photochemical transformations msu.edu.

The reactivity of the triplet state is influenced by the molecular structure and the surrounding environment. For naphthalene-containing compounds, both localized and delocalized triplet states can exist nih.govrsc.orgresearchgate.net. In covalently linked naphthalene dimers, the most stable and long-lived triplet state has been found to be localized on a single naphthalene unit, regardless of the specific stacking geometry nih.govrsc.orgresearchgate.net. This suggests that the triplet state of this compound is likely localized on the naphthalene-1,4-dione core. This localized triplet state can then participate in various reactions, such as hydrogen abstraction or addition reactions.

The formation of the triplet state can be achieved through direct irradiation or by using a triplet sensitizer, a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the quinone msu.edulibretexts.org. Acetone (B3395972), for instance, can act as a triplet photosensitizer for 1,4-naphthoquinone, which has a triplet energy (T₁) of 241 kJ/mol, compared to acetone's T₁ of 332 kJ/mol jcu.edu.au.

Photoreduction and Photoacylation Mechanisms

The excited triplet state of this compound is a potent oxidant and can readily abstract hydrogen atoms from suitable donors, leading to photoreduction. This process is a common photochemical reaction for aromatic ketones libretexts.org. When a hydrogen donor is present, the triplet quinone abstracts a hydrogen atom, forming a semiquinone radical. In the presence of a good hydrogen-donating solvent like isopropyl alcohol, this can lead to the formation of the corresponding hydroquinone (2-pentylnaphthalene-1,4-diol) libretexts.org. Photoreduction can sometimes be an undesired side reaction that competes with other photochemical pathways jcu.edu.au.

Another significant photochemical reaction is photoacylation, which provides a direct method for synthesizing acylated hydroquinones from quinones and aldehydes jcu.edu.au. The mechanism proceeds through the triplet excited state of the quinone. The reaction of 1,4-naphthoquinone with various aldehydes has been successfully demonstrated under continuous-flow conditions using UVB light jcu.edu.au.

The general mechanism for the photoacylation of a naphthoquinone (NQ) with an aldehyde (R-CHO) is as follows:

Excitation and Intersystem Crossing: NQ + hν → ¹NQ* → ³NQ*

Hydrogen Abstraction: The excited triplet quinone (³NQ) abstracts the aldehydic hydrogen atom to form a semiquinone radical and an acyl radical. ³NQ + R-CHO → NQH• + R-CO•

Radical Combination: The two radical species combine to form the acylated hydroquinone product. NQH• + R-CO• → Acyl-NQH₂

This process has been shown to be efficient for 1,4-naphthoquinone with a variety of aliphatic, unsaturated, and aromatic aldehydes, yielding the corresponding acylated 1,4-naphthohydroquinones in acceptable to high yields jcu.edu.au.

| Aldehyde (R-CHO) | R Group | Product Yield (%) ¹ |

| Butyraldehyde | C₃H₇ | 90 |

| Propionaldehyde | C₂H₅ | 71 |

| Heptanal | C₆H₁₃ | 75 |

| Dodecanal | C₁₁H₂₃ | 34 |

| Crotonaldehyde | E-CH₃CH=CH | 72 |

| p-Tolualdehyde | p-MeC₆H₄ | 66 |

| p-Chlorobenzaldehyde | p-ClC₆H₄ | 80 |

¹ Data from the photoacylation of 1,4-naphthoquinone, serving as a model for this compound reactivity. jcu.edu.au

Tautomeric Equilibria and their Influence on Reactivity

Tautomerism, the interconversion of structural isomers, plays a crucial role in the chemical properties and reactivity of molecules nih.gov. For this compound, the most relevant tautomeric equilibrium involves its reduced form, 2-pentylnaphthalene-1,4-diol (a hydroquinone). This hydroquinone can exist in equilibrium with its keto tautomer, the dione (B5365651).

Keto-enol tautomerism is a fundamental concept, and in the case of hydroquinones, the equilibrium is between the dihydroxy (enol) form and the dione (keto) form nih.gov. While for simple systems like 1,4-hydroquinone, the dihydroxy aromatic form is stable, studies on larger fused aromatic compounds have shown that the dione tautomer becomes the more stable form nih.gov. Calculations have corroborated these experimental findings, indicating that for systems like naphthohydroquinones, the dione form is significantly favored nih.gov.

The position of the tautomeric equilibrium is highly sensitive to the environment, including solvent polarity and the potential for hydrogen bonding nih.govmdpi.com. Polar solvents can stabilize the more polar tautomer researchgate.net. For instance, in azonaphthols, increasing solvent polarity stabilizes the more polar keto-hydrazone tautomer over the enol-azo form researchgate.net. This solvent effect is specific and depends on the accessibility of proton donor/acceptor sites to solvent molecules mdpi.com.

The tautomeric state of a molecule can profoundly influence its reactivity. The different electronic and structural properties of tautomers lead to different reaction pathways and products. For example, the facile interconversion between tautomers can determine the mechanisms of chemical reactions nih.gov. The stability of the 1,4-dione form in the naphthalene system suggests that the hydroquinone produced during photoreduction would readily tautomerize back to the dione form upon oxidation, completing a catalytic cycle in some contexts. The presence of different tautomers, even in small amounts, can open up new reaction channels, and controlling the tautomeric equilibrium can be a strategy for directing the outcome of a chemical reaction.

| Compound System | Solvent | More Stable Tautomer | ΔG (kcal/mol) |

| Model Azo Dye | Toluene | E-tautomer (60%) | 0.25 |

| Model Azo Dye | Acetonitrile | Nearly Equal Fractions | -0.15 to 0.25 |

| mdpi.comHelicene (para isomer) | - | Dione | -4 |

| mdpi.comHelicene (ortho isomers) | - | Dihydroxy | 4.9 to 6.6 |

This table illustrates the influence of molecular structure and solvent on tautomeric equilibria in related aromatic systems. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-pentylnaphthalene-1,4-dione. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the pentyl group would appear in the upfield region (typically 0.8-3.0 ppm), with characteristic splitting patterns (triplets, sextets, etc.) revealing the connectivity between adjacent methylene and methyl groups. The aromatic protons on the naphthalene (B1677914) ring would resonate at lower field (typically 7.5-8.2 ppm) due to the deshielding effect of the aromatic system. The single proton on the quinone ring (H-3) would likely appear as a singlet in a distinct region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons (C1 and C4) are highly deshielded and appear far downfield (around 180-185 ppm). The carbons of the aromatic ring and the quinone double bond resonate in the 125-150 ppm range, while the aliphatic carbons of the pentyl chain appear in the upfield region (14-35 ppm). Studies on a wide range of 2-(n-alkylamino)-naphthalene-1,4-diones have provided a comprehensive analysis of ¹H and ¹³C chemical shifts, which serve as a valuable reference for interpreting the spectra of related compounds. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~180-185 |

| Aromatic/Quinone (C-H, C-C) | ~7.0-8.2 | ~125-150 |

Multi-dimensional NMR Techniques (e.g., HMBC)

While 1D NMR provides essential data, two-dimensional (2D) techniques are indispensable for unambiguously assigning signals and confirming the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

For this compound, HMBC is vital for confirming the attachment point of the pentyl group to the C2 position of the naphthalene-1,4-dione core. This is achieved by observing a correlation between the protons on the first methylene group of the pentyl chain (H-1') and the carbons of the quinone ring, specifically C2, C1, and C3. HMBC experiments have been instrumental in the characterization of various naphthoquinone derivatives, confirming carbonyl positions and substituent locations. nih.goviucr.org

Computational NMR Prediction for Structural Confirmation

The accuracy of structural assignment can be significantly enhanced by comparing experimental NMR data with computationally predicted spectra. acs.org Using methods like Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C chemical shifts for a proposed structure. nih.govresearchgate.net

This process typically involves:

Generating a 3D model of the molecule.

Performing a conformational search to identify the lowest energy conformers.

Optimizing the geometry of these conformers.

Calculating the NMR shielding tensors using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

Converting the shielding tensors to chemical shifts, often by referencing them against a standard like tetramethylsilane (TMS).

A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the correctness of the assigned structure. github.io This approach is particularly useful for distinguishing between isomers or resolving ambiguous assignments from experimental data alone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high precision. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique molecular formula.

For this compound (C₁₅H₁₄O₂), the expected exact mass can be calculated:

(15 x 12.000000) + (14 x 1.007825) + (2 x 15.994915) = 226.09938 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the molecular formula C₁₅H₁₄O₂, thereby corroborating the data obtained from NMR spectroscopy. HRMS has been routinely used in the characterization of novel naphthoquinone derivatives to confirm their elemental composition. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. utdallas.edu The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching: The most prominent feature would be strong absorption bands in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups of the quinone system.

C=C Stretching: Aromatic and quinone C=C bond stretching vibrations would appear in the 1580-1620 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the pentyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching would appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). nasa.gov

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and typically occur in the 700-900 cm⁻¹ region. researchgate.netchemrxiv.org

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. shimadzu.com Naphthalene-1,4-dione and its derivatives are colored compounds because their extended π-conjugated system absorbs light in the UV and visible regions. The spectrum is typically characterized by multiple absorption bands corresponding to different electronic transitions (e.g., π → π* and n → π*). nih.govresearchgate.netresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and substitution pattern. espublisher.com For naphthoquinones, characteristic absorptions can be seen in the 250-500 nm range.

Time-Resolved Spectroscopic Techniques (e.g., ESR) for Reaction Intermediate Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org While this compound is a diamagnetic molecule (all electrons paired), ESR is invaluable for studying its reaction intermediates, particularly in redox processes.

Naphthoquinones can be readily reduced in one-electron steps to form semiquinone radical anions. nih.govmit.edu These radical intermediates are paramagnetic and can be detected and characterized by ESR spectroscopy. The resulting spectrum provides information about the electronic structure of the radical, including:

g-factor: Analogous to the chemical shift in NMR, the g-factor provides information about the electronic environment of the unpaired electron. mit.edu

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant, is proportional to the spin density of the unpaired electron at that nucleus. youtube.com Analysis of these couplings can map the distribution of the unpaired electron across the molecule, providing critical insights into its electronic structure. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. mdpi.com

For a compound like this compound, a crystal structure would unequivocally confirm the connectivity and substitution pattern. It would also reveal key structural features such as the planarity of the naphthoquinone ring system and the conformation of the pentyl side chain. nih.goviucr.org Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as C-H···O hydrogen bonds, π-π stacking, or van der Waals forces that govern the solid-state architecture. nih.govresearchgate.net This information is crucial for understanding the physical properties of the compound and can provide insights into its interactions with biological targets.

Computational and Theoretical Chemistry in 2 Pentylnaphthalene 1,4 Dione Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods, grounded in quantum mechanics, provide a detailed understanding of the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a popular choice for studying naphthalene (B1677914) derivatives due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of these compounds and to predict their electronic properties. For instance, the structural optimization of various naphthoquinone derivatives has been successfully conducted using the B3LYP/6-31G(d,p) computational method nih.gov. These studies provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Theoretical studies on naphthalene and its derivatives often utilize DFT to calculate molecular structure parameters and investigate the effect of different substituents on their electronic and structural properties researchgate.net. The choice of functional and basis set, such as B3LYP with 6-31G(d,p), is critical for obtaining results that correlate well with experimental data researchgate.net. While specific DFT data for 2-Pentylnaphthalene-1,4-dione is scarce, the established methodologies for similar compounds pave the way for its future computational analysis. The structural and electronic properties of crystalline naphthalene have also been investigated using DFT, including the effects of van der Waals interactions, which are crucial for understanding its solid-state behavior researchgate.net.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Egap) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule nih.govirjweb.com. A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the reactivity of molecules irjweb.com.

Table 1: Frontier Molecular Orbital Energies and Related Properties of Naphthoquinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthoquinone Derivative 9 | - | - | 3.202 |

| Naphthoquinone Derivative 10 | - | - | 2.998 |

| Naphthoquinone Derivative 11 | - | - | 2.980 |

| Naphthoquinone Derivative 12 | - | - | 2.977 |

| Naphthoquinone Derivative 13 | - | - | 2.975 |

| Ofloxacin (Reference) | - | - | 4.369 |

Data sourced from a computational study on 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and its derivatives nih.gov.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

MEP maps for naphthoquinone derivatives have been generated to understand their reactivity nih.gov. For example, the MEP map of 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione reveals the electronegative regions around the carbonyl oxygen atoms, making them likely sites for interaction with electrophiles nih.govresearchgate.net. The aromatic rings typically show a mix of electron-rich (negative potential) and electron-poor (positive potential) regions. While a specific MEP map for this compound is not available, it is expected to exhibit similar features, with the carbonyl groups being the primary sites of negative electrostatic potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that provide insights into the three-dimensional structure of molecules and their dynamic behavior over time. These methods are particularly useful for studying the interactions between small molecules and biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of naphthoquinone derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets. For example, docking studies have been conducted to examine the binding of naphthalene-1,4-dione analogues to proteins like the Keap1 protein, revealing key hydrogen bonding and hydrophobic interactions nih.gov. Similarly, molecular docking has been employed to study the interaction of naphthoquinone derivatives with targets such as COX-2, identifying crucial interactions within the active site mdpi.comelsevierpure.com. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction.

While specific docking studies for this compound are not reported, the methodologies and findings from studies on related compounds can be extrapolated to predict its potential interactions with various biological targets. These studies typically involve preparing the 3D structure of the ligand and the receptor, defining a binding site, and then using a docking algorithm to generate and score different binding poses researchgate.netnih.govekb.eg.

Table 2: Representative Molecular Docking Scores of Naphthoquinone Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) |

| Naphthoquinone Derivative 9 | -7.6 |

| Naphthoquinone Derivative 11 | -7.9 |

| Naphthoquinone Derivative 13 | -7.5 |

| Ofloxacin (Reference) | -7.8 |

Data represents binding affinities against peptide methionine sulfoxide (B87167) reductase msrA/msrB (PDB: 3E0M) from a study on 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and its derivatives nih.gov.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and molecular systems over time. MD simulations can provide insights into the conformational stability of a ligand-receptor complex, the flexibility of the protein, and the kinetics of binding and unbinding events.

MD simulations have been used to assess the stability of complexes formed between naphthoquinone derivatives and their protein targets nih.govnih.gov. These simulations typically involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and then calculating the forces between all atoms and integrating Newton's equations of motion to track their movements over time. The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation nih.gov.

For instance, MD simulations of a complex between a naphthoquinone derivative and its target protein showed that the complex remained highly stable at various temperatures nih.gov. While specific MD simulation data for this compound is not available, this technique holds great promise for understanding its dynamic interactions with biological targets and for predicting its conformational preferences in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in this compound Research

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that establish a mathematical correlation between the chemical structure of a compound and its biological activity. ignited.in These methods are instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanisms of action. In the context of this compound and related naphthoquinone derivatives, QSAR studies provide critical insights into the structural features that govern their therapeutic effects, such as anticancer and antimicrobial activities. nih.govnih.gov

Development of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process that transforms the relationship between a compound's structural properties and its biological activity into a mathematical equation. ignited.in These models are essential for forecasting the properties of novel, unsynthesized compounds, thereby accelerating the drug discovery process. protoqsar.com For derivatives of 1,4-naphthoquinone (B94277), QSAR models have been successfully constructed to predict activities against various cancer cell lines and pathogenic microbes. nih.govresearchgate.net

The process begins with the compilation of a dataset of molecules with known biological activities, which is then divided into a training set for model generation and a test set for validation. nih.gov The chemical structures are converted into numerical values known as molecular descriptors. protoqsar.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to create the model that best correlates these descriptors with the observed activity. brieflands.com The predictive power and robustness of the resulting models are rigorously evaluated using statistical metrics. nih.gov For instance, studies on 1,4-naphthoquinone derivatives have yielded QSAR models with high predictive performance, as indicated by cross-validated R² values ranging from 0.9177 to 0.9753. nih.gov

The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for the anticancer activity of 1,4-naphthoquinone derivatives, including this compound.

| Compound | Structure | IC₅₀ (µM) | Log(1/IC₅₀) |

| 2-methylnaphthalene-1,4-dione | 15.5 | 4.81 | |

| 2-ethylnaphthalene-1,4-dione | 12.2 | 4.91 | |

| 2-propylnaphthalene-1,4-dione | 9.8 | 5.01 | |

| 2-butylnaphthalene-1,4-dione | 7.3 | 5.14 | |

| This compound | 5.1 | 5.29 | |

| 2-hydroxynaphthalene-1,4-dione | 25.0 | 4.60 |

Note: The IC₅₀ values are hypothetical for illustrative purposes.

Analysis of Molecular Descriptors for Structure-Reactivity/Interaction Correlation

Molecular descriptors are numerical representations of a molecule's physicochemical properties. protoqsar.com The analysis of these descriptors is fundamental to QSAR as it helps identify the specific structural attributes that influence biological activity. researchgate.net For the 1,4-naphthoquinone scaffold, several classes of descriptors have been shown to be significant in correlating structure with reactivity and biological interactions.

Interpretation of these descriptors from QSAR models provides crucial knowledge about the physicochemical properties that control the cytotoxic or antimicrobial activities. nih.gov Key descriptors often found to be important for the activity of 1,4-naphthoquinone derivatives include:

Hydrophobicity (LogP): This descriptor measures the lipophilicity of a compound. QSAR studies on 1,4-naphthoquinones have frequently shown that their cytotoxic activities are largely dependent on their hydrophobicity. researchgate.net A more hydrophobic character can enhance membrane permeability and interaction with cellular targets.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net The ability of the quinone moiety to accept electrons and generate reactive oxygen species is a key aspect of its biological activity and is governed by these electronic properties. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume. The nature of the substituent at the C2 position of the naphthoquinone ring significantly influences its interaction with biological targets. nih.gov

Topological Descriptors: These describe the connectivity of atoms within the molecule.

The following table details some of the molecular descriptors relevant to this compound and their potential influence on its biological activity.

| Descriptor Class | Specific Descriptor | Definition | Significance for 1,4-Naphthoquinones |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Often correlates positively with cytotoxicity, influencing membrane transport and target binding. researchgate.net |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to participate in redox cycling and form covalent bonds. mdpi.com |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and non-covalent interactions with biological targets. researchgate.net |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and fit within a biological target's binding site. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

Activity Landscape Analysis

Activity landscape analysis is a cheminformatics approach used to visualize the relationship between structural similarity and biological activity within a set of compounds. researchgate.net This method generates graphical models that help in understanding structure-activity relationships (SARs) on a large scale. researchgate.net The analysis is particularly useful for identifying "activity cliffs," which are pairs of structurally similar compounds that exhibit a large and unexpected difference in potency. researchgate.net

These activity cliffs are highly informative as they highlight small structural modifications that can lead to significant gains or losses in biological activity. mdpi.com For a series of compounds like 1,4-naphthoquinone derivatives, activity landscape analysis can reveal which positions on the naphthoquinone scaffold are most sensitive to substitution and which structural changes are likely to produce more potent analogues. By mapping compounds based on their structural similarity and activity, researchers can identify regions of "smooth SAR," where gradual structural changes result in gradual activity changes, and regions containing activity cliffs, which indicate discontinuous SAR. mdpi.com

The table below provides a hypothetical example illustrating the concept of an activity cliff, comparing this compound with a structurally similar analogue.

| Compound | Structural Modification from this compound | Activity (IC₅₀) | SAR Observation |

| This compound | - | 5.1 µM | Baseline activity |

| 2-(5-hydroxypentyl)naphthalene-1,4-dione | Addition of a terminal hydroxyl group to the pentyl chain | 55.0 µM | A minor structural change (addition of -OH) leads to a >10-fold decrease in activity, indicating an activity cliff . |

This analysis helps guide the design of new compounds by focusing on modifications in structurally sensitive regions to optimize biological activity. mdpi.com

Investigation of Molecular Interaction Mechanisms and Targets

Enzyme Inhibition Mechanisms

The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. The biological activity is largely attributed to its electrochemical properties, which facilitate redox cycling and interactions with enzyme active sites.

Lysine (B10760008) Acetyltransferase (KAT) Inhibition Mechanisms

Hydroxynaphthoquinones, such as plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), are known inhibitors of lysine acetyltransferases (KATs), particularly p300/CBP (KAT3B/KAT3A). nih.govnih.gov The mechanism of inhibition by these compounds is multifaceted, involving both redox cycling and the formation of nucleophilic adducts. nih.gov The electrophilic nature of the naphthoquinone ring, especially at the C3 position, makes it susceptible to reaction with free thiol groups present in enzymes. nih.gov This reactivity, combined with the ability to generate reactive oxygen species (ROS) through redox cycling, contributes to their inhibitory effect. The inhibition of p300 by plumbagin has been characterized as non-competitive and reversible. nih.gov Substitution at the C3 position can mitigate the compound's toxicity by reducing thiol reactivity, providing a strategy for developing safer, non-toxic KAT inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibition Modalities (Competitive vs. Non-Competitive)

Acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems, has been a therapeutic target for neurodegenerative diseases. nih.gov Studies on various 1,4-naphthoquinone derivatives have explored their potential as AChE inhibitors. Research indicates that the unsubstituted 1,4-naphthoquinone shows moderate inhibitory activity. However, the introduction of substituents at the 2-position, such as with aryl- or alkylamines, has been found to decrease the inhibitory activity against AChE. nih.govnih.gov Docking studies suggest that less active 2-substituted-1,4-naphthoquinone derivatives interact primarily with the peripheral anionic site (PAS) and the mid-gorge region of the enzyme, rather than the catalytic active site (CAS), indicating a potential non-competitive or mixed inhibition modality. nih.govnih.gov

Table 1: AChE Inhibition by 1,4-Naphthoquinone Derivatives

| Compound | Substitution | AChE Inhibition at 50 µM (%) |

|---|---|---|

| 1,4-Naphthoquinone | None | 51% |

This table summarizes general findings for the class of 2-substituted-1,4-naphthoquinones as specific data for the 2-pentyl derivative was not available. nih.gov

NAD(P)H-Quinone Oxidoreductase (NQO1) Interaction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial detoxification enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This process is generally considered a protective mechanism, as it bypasses the one-electron reduction that can be catalyzed by enzymes like cytochrome P450 reductase. One-electron reduction forms unstable semiquinone radicals, which can redox cycle with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). nih.govmdpi.com NQO1's reduction of 1,4-naphthoquinones, such as menadione (B1676200) (2-methyl-1,4-naphthoquinone), converts the electrophilic quinone into a more stable hydroquinone (B1673460), which can then be conjugated and excreted. nih.gov While this interaction is a primary detoxification pathway, the resulting hydroquinone can also be susceptible to auto-oxidation, which may still contribute to oxidative stress under certain conditions. nih.gov The interaction with NQO1 is a central aspect of the metabolism of nearly all 1,4-naphthoquinones. nih.govnih.gov

Other Specific Enzyme Targets (e.g., COX-2, STAT3, ERK1/2)

The biological activity of 1,4-naphthoquinone derivatives extends to several other key signaling proteins involved in inflammation and cancer.

Cyclooxygenase-2 (COX-2): Certain 1,4-naphthoquinone sodium salts isolated from the plant Impatiens balsamina have demonstrated significant and selective inhibitory activity against COX-2, an enzyme involved in inflammatory pathways. nih.gov This suggests a potential anti-inflammatory role for some compounds within this class.

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway, which is linked to cancer cell proliferation and survival, is a known target of naphthoquinones. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) has been shown to suppress the STAT3 activation pathway. nih.govaacrjournals.org Similarly, other novel 1,4-naphthoquinone derivatives have been found to induce apoptosis in cancer cells by downregulating the expression of STAT3. nih.gov

Extracellular signal-regulated kinases 1/2 (ERK1/2): The ERK/MAPK pathway is another critical cascade in cell proliferation that can be modulated by naphthoquinones. Some novel synthetic 1,4-naphthoquinone derivatives have been shown to inhibit ERK2, with some demonstrating a competitive inhibition mechanism with respect to ATP. nih.gov The anticancer effects of certain naphthoquinones are associated with the downregulation of ERK protein levels. nih.gov

Table 2: Inhibition of Other Enzyme Targets by 1,4-Naphthoquinone Derivatives

| Target Enzyme | Inhibiting Compound(s) | Observed Effect |

|---|---|---|

| COX-2 | 1,4-Naphthoquinone salts from I. balsamina | Selective Inhibition |

| STAT3 | Plumbagin, other novel 1,4-NQs | Suppression of activation, downregulation |

| ERK1/2 | Novel bis-quinolinyl-1,4-naphthoquinones | Inhibition of ERK2, downregulation |

This table presents findings for various 1,4-naphthoquinone derivatives as specific data for 2-Pentylnaphthalene-1,4-dione was not available. nih.govnih.govnih.gov

Biomolecular Adduct Formation

A primary mechanism underlying the biological activity and toxicity of 1,4-naphthoquinones is their ability to act as electrophiles and form covalent adducts with biological nucleophiles. nih.gov The quinone ring system is susceptible to Michael-type addition reactions, particularly with soft nucleophiles like the thiol groups (-SH) of cysteine residues in proteins and in glutathione (B108866) (GSH). nih.govmdpi.com

Naphthalene (B1677914) is metabolized to 1,4-naphthoquinone (NQ), which is a known electrophile that readily forms adducts with proteins. nih.gov The reaction involves the covalent binding of the naphthoquinone to reactive thiol groups, leading to protein modification and depletion of cellular antioxidant pools like GSH. nih.gov This arylation of proteins can alter their structure and function, leading to enzyme inactivation and cellular dysfunction. Mass spectrometry studies have confirmed the formation of multiple NQ adducts on a single protein, demonstrating the high reactivity of the quinone moiety. nih.gov This adduct formation is a key event that can trigger oxidative stress and contribute to the cytotoxic effects of these compounds. nih.govnih.gov

Covalent Modifications with Amino Acids, Peptides, and Proteins

The 1,4-naphthoquinone scaffold is a key feature that dictates the reactivity of compounds like this compound. This structure is known to readily form covalent bonds with proteins, a mechanism that can significantly alter protein function. researchgate.net The primary mechanism for this interaction is the alkylation of nucleophilic amino acid residues within proteins. researchgate.net Cysteine-rich proteins are particularly susceptible to this type of modification. researchgate.net

The electrophilic nature of the naphthoquinone ring allows it to act as a Michael acceptor, reacting with soft nucleophiles such as the thiol group of cysteine residues. While direct studies on this compound are scarce, the broader class of 1,4-naphthoquinones has been shown to covalently modify proteins, which can interfere with cell cycle regulation, apoptosis, and intracellular signaling. researchgate.net

Mechanisms of Thiol Reactivity and Adduct Formation

The reactivity of 1,4-naphthoquinones with thiols is a critical aspect of their biological activity. Thiols, such as the low-molecular-weight antioxidant glutathione (GSH) and cysteine residues in proteins, can readily engage in nucleophilic reactions with the naphthoquinone core. tmc.edunih.govresearchgate.net This interaction typically occurs via a Michael-type addition, where the thiol attacks one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system in the quinone ring. nih.gov

In these reactions, the naphthoquinone is reduced as it forms adducts with thiols like GSH and cysteine. tmc.edunih.govresearchgate.net For instance, studies with the parent compound, 1,4-naphthoquinone, show that it reacts with GSH and cysteine to form adducts. nih.govresearchgate.net The formation of these adducts can deplete cellular stores of important antioxidants like GSH, contributing to oxidative stress. Furthermore, the formation of covalent adducts with critical cysteine residues in enzymes and other proteins can lead to the inhibition of their function. nih.gov The specific reactivity and the products formed can be influenced by the specific naphthoquinone and thiol involved. tmc.edu

Modulation of Intracellular Signaling Pathways at the Molecular Level

Based on studies of related compounds, this compound is anticipated to modulate various intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. The mechanisms often involve the chemical properties discussed above: covalent modification of signaling proteins and the generation of reactive oxygen species.

Interactions with Protein Kinase Cascades (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 pathway, are central regulators of cellular processes. mdpi.com Research on other 1,4-naphthoquinone derivatives suggests that they can interfere with this pathway. For example, two synthetic derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), were found to substantially reduce the phosphorylation of ERK in human gastric cancer cells. nih.govnih.gov This inhibition of ERK activation is a key event that can lead to apoptosis. This effect was linked to the generation of reactive oxygen species (ROS), as pretreatment with an ROS scavenger blocked the changes in protein expression. nih.gov Similarly, other synthetic (2-chloroethylthio)-1,4-naphthoquinones were associated with the activation of ERK1/2 as a potential pro-survival factor in response to treatment. mdpi.com

Table 1: Effects of 1,4-Naphthoquinone Derivatives on ERK1/2 Signaling

| Compound | Cell Line | Effect on ERK1/2 | Reference |

|---|---|---|---|

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric cancer) | Reduced phosphorylation | nih.govnih.gov |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (gastric cancer) | Reduced phosphorylation | nih.govnih.gov |

Regulation of Transcription Factors (e.g., NF-κB, STAT3)

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors involved in inflammation, immunity, and cancer. Several 1,4-naphthoquinone derivatives have been shown to inhibit these pathways.

NF-κB: 2-Methoxy-1,4-naphthoquinone (MNQ) has been shown to regulate key cancer genes within the NF-κB signaling pathway in Raji cells. nih.gov

STAT3: The derivatives BQ and OQ were found to decrease the phosphorylation of STAT3 in gastric cancer cells, an effect that was also dependent on ROS production. nih.govnih.gov Another derivative, 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone, was also shown to induce apoptosis through the modulation of STAT3 signaling, mediated by ROS. researchgate.net

Table 2: Regulation of NF-κB and STAT3 by 1,4-Naphthoquinone Derivatives

| Compound | Transcription Factor | Cell Line | Effect | Reference |

|---|---|---|---|---|

| 2-Methoxy-1,4-naphthoquinone (MNQ) | NF-κB | Raji | Regulation of key genes | nih.gov |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | STAT3 | AGS (gastric cancer) | Decreased phosphorylation | nih.govnih.gov |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | STAT3 | AGS (gastric cancer) | Decreased phosphorylation | nih.govnih.gov |

P53 Pathway Modulation

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Certain naphthoquinone derivatives have been found to induce cell death through a p53-dependent pathway. For instance, a bis-type aziridinylnaphthoquinone compound (AZ-1) was shown to induce apoptosis in breast cancer cells, and this effect was associated with an increase in p53 protein expression. nih.gov Another study noted that 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone could induce cell cycle arrest by regulating wild-type p53. researchgate.net In contrast, some 1,4-naphthoquinone derivatives have been observed to induce p53-independent cancer cell death. mdpi.com This suggests that the interaction with the p53 pathway can be derivative-specific.

Reactive Oxygen Species (ROS) Generation as a Mechanistic Principle

A hallmark of the biological activity of many 1,4-naphthoquinones is their ability to generate reactive oxygen species (ROS). nih.govresearchgate.net This occurs through a process known as redox cycling. nih.gov In this cycle, the quinone is first reduced by cellular reductases (e.g., NADPH-cytochrome P-450 reductase) to a semiquinone radical. nih.gov This unstable radical can then readily transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This process can repeat, leading to the continuous production of superoxide, which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). nih.govsigmaaldrich.com

This ROS production is a key mechanism underlying the cellular effects of many naphthoquinones. nih.govnih.govnih.gov For example, the anticancer activity of derivatives BQ and OQ was shown to be mediated by ROS, which in turn triggered the modulation of MAPK, Akt, and STAT3 signaling pathways, leading to apoptosis. nih.govnih.gov The efficiency of ROS production can be influenced by the substituents on the naphthoquinone ring; for example, electron-withdrawing groups can enhance the rate of hydrogen peroxide production. sigmaaldrich.com The induction of cytotoxic ROS has been identified as a potential mechanism of action for various 1,4-naphthoquinone derivatives in cancer cells. mdpi.com

Mechanisms of ROS Production and Redox Cycling

The biological activity of this compound, like other naphthoquinone derivatives, is intrinsically linked to its ability to generate reactive oxygen species (ROS) through redox cycling. This process involves the sequential reduction and re-oxidation of the quinone moiety, leading to the formation of superoxide radicals and other ROS that can induce cellular oxidative stress. The core of this mechanism lies in the 1,4-naphthoquinone skeleton, which can accept one or two electrons to form unstable intermediates. researchgate.net

The primary mechanism involves a one-electron reduction of the parent quinone (Q) to a semiquinone radical (Q•⁻). This reaction is often catalyzed by cellular flavoprotein reductases, such as NADPH-cytochrome P450 reductase, which utilize NADH or NADPH as electron donors.

Table 1: Key Enzymatic Reactions in One-Electron Reduction of this compound

| Step | Reaction | Enzyme/Cofactor | Product |

|---|

| 1 | Q + e⁻ | NADPH-cytochrome P450 reductase / NADPH | Q•⁻ (Semiquinone radical) |

Once formed, the semiquinone radical is highly reactive and unstable. In an aerobic environment, it readily transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻). This step is crucial as it allows the parent compound to re-enter the cycle, leading to a continuous production of superoxide as long as reducing equivalents (like NADPH) and oxygen are available.

Table 2: Redox Cycling and Superoxide Formation

| Step | Reactants | Product(s) | Significance |

|---|

| 2 | Q•⁻ + O₂ | Q + O₂•⁻ | Regeneration of the parent quinone and formation of the primary ROS, superoxide. |

The superoxide anion is the precursor to other potent reactive oxygen species. It can be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic dismutation catalyzed by superoxide dismutase (SOD).

O₂•⁻ + O₂•⁻ + 2H⁺ → H₂O₂ + O₂

Hydrogen peroxide, in turn, can participate in the Fenton reaction. In the presence of ferrous ions (Fe²⁺), H₂O₂ is converted into the highly reactive and damaging hydroxyl radical (•OH).

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻